N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted with a 4-methylphenyl group at position 4, linked via a carboxamide bridge to a 2,3-dihydro-1,4-benzodioxine moiety. While precise molecular data (e.g., exact mass, solubility) are unavailable in the provided evidence, its structural analogs (e.g., ethylphenyl derivatives) indicate moderate lipophilicity and stability under standard conditions .
Properties
Molecular Formula |
C18H15N3O4 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C18H15N3O4/c1-11-6-8-12(9-7-11)16-17(21-25-20-16)19-18(22)15-10-23-13-4-2-3-5-14(13)24-15/h2-9,15H,10H2,1H3,(H,19,21,22) |
InChI Key |
GEINABBVUVUZBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NON=C2NC(=O)C3COC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of α-Nitrile Oximes
The 1,2,5-oxadiazole ring is synthesized via cyclization of α-nitrile oximes under acidic conditions. For the 4-methylphenyl-substituted derivative:
-
Formation of α-Nitrile Oxime : 4-Methylbenzaldehyde is converted to its oxime using hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 4 hours.
-
Nitrile Oxide Generation : The oxime is oxidized to a nitrile oxide using chloramine-T in dichloromethane at 0–5°C.
-
Cyclization : The nitrile oxide undergoes [3+2] cycloaddition with acetonitrile, followed by dehydration with concentrated H<sub>2</sub>SO<sub>4</sub> to yield 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine.
Reaction Conditions
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| 1 | NH<sub>2</sub>OH·HCl | Ethanol/H<sub>2</sub>O | 80°C | 4 h | 85% |
| 2 | Chloramine-T | CH<sub>2</sub>Cl<sub>2</sub> | 0–5°C | 1 h | 78% |
| 3 | H<sub>2</sub>SO<sub>4</sub> | — | RT | 2 h | 65% |
Synthesis of 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid
Friedel-Crafts Acylation of 1,4-Benzodioxane
-
Ether Formation : Catechol reacts with 1,2-dibromoethane in NaOH/ethanol to form 1,4-benzodioxane.
-
Acylation : Friedel-Crafts acylation with chloroacetyl chloride and AlCl<sub>3</sub> in dichloromethane introduces a ketone group at position 2.
-
Oxidation : The ketone is oxidized to a carboxylic acid using KMnO<sub>4</sub> in acidic medium (H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O).
Optimized Parameters
-
Acylation : 0°C, 2 hours, 72% yield.
-
Oxidation : 70°C, 6 hours, 68% yield.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The final step involves coupling 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine using EDC/HOBt in DMF:
-
Activation : Carboxylic acid (1 eq) is activated with EDC (1.2 eq) and HOBt (1 eq) in DMF at 0°C for 30 minutes.
-
Coupling : Amine (1 eq) is added, and the reaction proceeds at RT for 12 hours.
-
Workup : The product is purified via column chromatography (hexane/ethyl acetate, 3:1).
Alternative One-Pot Synthesis in Superbase Medium
MOH/DMSO Protocol
A one-pot method avoids isolating intermediates:
-
Reactants : 2,3-Dihydro-1,4-benzodioxine-2-carbonyl chloride (1 eq) and 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine (1 eq) are mixed in DMSO.
-
Base : NaOH (2 eq) is added, and the reaction stirs at RT for 6 hours.
-
Isolation : The product precipitates upon acidification (HCl, pH 2–3).
Advantages :
Mechanistic Insights
Cyclocondensation Pathways
-
1,2,5-Oxadiazole Formation : Nitrile oxide cyclization proceeds via a dipolar intermediate, with regioselectivity controlled by electron-withdrawing groups on the nitrile.
-
Amide Bond Formation : EDC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine nucleophile.
Challenges and Optimization
Key Limitations
Improved Catalysts
Analytical Characterization
Spectral Data
| Parameter | Value |
|---|---|
| <sup>1</sup>H NMR (CDCl<sub>3</sub>) | δ 7.65 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 4.45 (m, 2H, OCH<sub>2</sub>), 3.90 (s, 3H, CH<sub>3</sub>) |
| <sup>13</sup>C NMR | δ 167.2 (C=O), 152.1 (Oxadiazole-C), 128.9–114.7 (Ar-C) |
| HRMS | [M+H]<sup>+</sup> m/z 368.1264 (Calc. 368.1268) |
Industrial-Scale Adaptations
Continuous Flow Synthesis
-
Oxadiazole Cyclization : A microreactor system (0.5 mL/min flow rate) improves heat dissipation, increasing yield to 78%.
-
Coupling : Plug-flow reactors with immobilized EDC reduce reagent waste.
| Metric | Value |
|---|---|
| Atom Economy | 64% |
| E-Factor | 12.5 |
| Solvent Intensity | 3.2 L/kg |
Mitigation Strategies :
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce halogen atoms or other functional groups .
Scientific Research Applications
Enzyme Inhibition Studies
Recent studies have highlighted the potential of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide as an inhibitor of key enzymes involved in metabolic disorders. For instance, derivatives of this compound have been synthesized and tested for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes.
- α-Glucosidase Inhibition : Compounds containing the benzodioxine structure have shown promising results in inhibiting α-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM). The mechanism involves delaying carbohydrate absorption and lowering postprandial blood glucose levels .
- Acetylcholinesterase Inhibition : The same compounds have been explored for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease (AD). By preventing the breakdown of acetylcholine, these inhibitors may enhance cholinergic neurotransmission .
Anticancer Activity
The oxadiazole moiety is well-known for its anticancer properties. Research indicates that compounds like this compound can induce apoptosis in various cancer cell lines.
- In Vitro Studies : Cytotoxic assays have demonstrated that derivatives of this compound exhibit significant cytotoxicity against glioblastoma cell lines. The studies suggest that these compounds can damage the DNA of cancer cells, leading to apoptosis .
Case Study 1: Synthesis and Biological Evaluation
In a study focused on synthesizing new sulfonamides with benzodioxine and acetamide moieties, researchers found that these compounds exhibited dual inhibitory activity against α-glucosidase and acetylcholinesterase. This dual action positions them as potential therapeutic agents for both T2DM and AD .
Case Study 2: Anticancer Potential
Another investigation evaluated the anticancer efficacy of oxadiazole derivatives against various human cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also triggered apoptotic pathways through DNA damage mechanisms .
Mechanism of Action
The mechanism of action of N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
N-(4-Ethylphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide ()
- Key Difference : Ethyl substituent vs. methyl on the phenyl ring.
- Metabolic stability may also differ due to steric and electronic effects .
Heterocyclic Core Modifications
ANAZF (1,2,5-Oxadiazol-3-amine with Nitro and Azo Groups; )
- Key Difference: ANAZF contains nitro (-NO₂) and azo (-N=N-) groups on its oxadiazole core, whereas the target compound has a methylphenyl substituent.
- Impact : Nitro and azo groups confer high reactivity and explosive properties, making ANAZF subject to ITAR regulations. In contrast, the methylphenyl substituent in the target compound likely improves stability and reduces regulatory concerns .
Isoxazole-Based Carboxamides ()
- Examples :
- 898496-61-2: 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-methyl-4-[2-(2-methylphenyl)diazenyl]phenyl]-3-isoxazolecarboxamide
- 898651-93-9: N-[2-(4-Methylbenzoyl)-3-benzofuranyl]-4-oxo-4H-1-benzopyran-3-carboxamide
- Key Difference : Isoxazole or benzopyran cores replace the oxadiazole/benzodioxine system.
- Impact : Isoxazole’s lower nitrogen content and distinct electronic properties may alter binding affinity in biological targets. For instance, benzopyran derivatives (e.g., 898651-93-9) are associated with kinase inhibition, suggesting divergent pharmacological pathways compared to oxadiazole-based compounds .
Functional Group Analysis
Research Findings and Implications
- Metabolic Stability : Methyl substituents (target compound) may offer better metabolic stability than ethyl or nitro groups due to reduced steric hindrance and oxidative susceptibility .
- Binding Affinity : The benzodioxine moiety’s electron-rich nature could enhance interactions with aromatic residues in enzyme active sites, a feature shared with isoxazole derivatives but absent in ANAZF .
- Regulatory Status : Unlike ANAZF, the target compound lacks explosive functional groups, making it more viable for pharmaceutical development .
Biological Activity
N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
The compound's chemical structure and properties are essential for understanding its biological activity. Below is a summary of its key characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H15N3O2 |
| Molecular Weight | 293.32 g/mol |
| LogP | 3.9168 |
| Polar Surface Area | 59.873 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole moiety. For instance, derivatives similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
Case Studies
- Zhang et al. (2023) synthesized several oxadiazole derivatives and evaluated their anticancer activity using TRAP PCR-ELISA assays. One compound exhibited an IC50 value of 1.18 µM against multiple cancer cell lines (HEPG2, MCF7, SW1116, BGC823), outperforming standard controls like staurosporine (IC50 = 4.18 µM) .
- Arafa et al. (2022) reported that certain oxadiazole derivatives induced apoptosis in cancer cells with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research indicates that oxadiazole derivatives can exhibit notable antibacterial and antifungal activities.
Data Table: Antimicrobial Efficacy
| Compound | Target Pathogen | Activity | Reference |
|---|---|---|---|
| This compound | Escherichia coli | Inhibitory | |
| This compound | Staphylococcus aureus | Inhibitory |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the oxadiazole ring contributes to its ability to interact with cellular targets involved in cancer proliferation and microbial resistance.
Molecular Docking Studies
Molecular docking studies have shown that this compound can bind effectively to targets involved in cancer cell signaling pathways and bacterial resistance mechanisms. The binding affinity and interaction patterns are critical for predicting its efficacy as a therapeutic agent.
Q & A
Q. What are the recommended synthetic routes for N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and what critical parameters influence yield?
The compound can be synthesized via cyclocondensation of 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid derivatives with 4-(4-methylphenyl)-1,2,5-oxadiazol-3-amine precursors. Key parameters include:
- Temperature : Optimal range 60–80°C to prevent side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
- Catalyst : Pyridine or triethylamine for acid scavenging. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) yields >75% purity. Confirm intermediates using TLC and NMR .
Table 1 : Synthetic Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Time | 8–12 hrs | Prolonged time → decomposition |
| Molar Ratio | 1:1.2 (acid:amine) | Excess amine improves conversion |
| Post-processing | Cold filtration | Reduces byproduct carryover |
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Use a multi-technique approach:
- 1H/13C NMR : Assign peaks for the benzodioxine (δ 4.2–4.5 ppm, CH2) and oxadiazole (δ 7.1–7.3 ppm, aromatic protons) moieties.
- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functional groups.
- HPLC-MS : Quantify purity (>95%) and molecular ion ([M+H]⁺, m/z calculated via exact mass). Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., using slow evaporation in DCM/hexane) .
Q. How can researchers assess the compound’s solubility and stability under physiological conditions?
- Solubility : Perform shake-flask assays in PBS (pH 7.4) and DMSO, measuring saturation concentration via UV-Vis (λmax ~270 nm).
- Stability : Incubate in simulated gastric fluid (pH 2) and plasma (37°C). Monitor degradation via HPLC at 0, 6, 12, and 24 hrs.
- Storage : Lyophilized form at –20°C prevents hydrolysis of the oxadiazole ring .
Advanced Research Questions
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) of this compound?
- Analog Synthesis : Modify substituents on the 4-methylphenyl group (e.g., halogenation, methoxy variants) and benzodioxine core.
- Biological Assays : Test analogs against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR.
- Computational Modeling : Dock analogs into protein active sites (AutoDock Vina) to correlate steric/electronic effects with activity .
Table 2 : Example SAR Data for Analogues
| Substituent (R) | IC50 (nM) | LogP |
|---|---|---|
| –CH3 (parent) | 120 ± 15 | 3.2 |
| –Cl | 85 ± 10 | 3.8 |
| –OCH3 | 200 ± 25 | 2.9 |
Q. How can researchers resolve contradictory bioactivity data observed in different assay systems?
Address discrepancies by:
- Assay Validation : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorogenic substrates) with cell viability (MTT assay).
- Data Normalization : Use Z-factor analysis to quantify assay robustness. Contradictions may arise from off-target effects or metabolite interference; perform LC-MS to identify degradation products .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability (%F >30), blood-brain barrier penetration (BBB score <0.1), and CYP450 inhibition.
- Metabolism Pathways : Simulate phase I/II metabolism (GLORYx) to identify potential toxic metabolites (e.g., oxadiazole ring oxidation) .
Q. How should researchers design dose-response studies to minimize variability in IC50 determinations?
- Dose Range : Test 8–10 concentrations (0.1–100 μM) in triplicate.
- Controls : Include vehicle (DMSO <0.1%) and reference inhibitors (e.g., staurosporine for kinases).
- Statistical Analysis : Fit data to a four-parameter logistic model (GraphPad Prism) and report 95% confidence intervals .
Methodological Considerations
Q. What statistical approaches are critical for analyzing high-throughput screening data?
- False Discovery Rate (FDR) : Apply Benjamini-Hochberg correction to p-values.
- Clustering : Use PCA or hierarchical clustering to group compounds with similar activity profiles.
- Heatmaps : Visualize Z-scores for hit prioritization .
Q. How can crystallographic data improve mechanistic understanding of this compound?
- Cocrystallization : Soak protein crystals (e.g., kinase domains) with the compound (10 mM in reservoir solution).
- Electron Density Maps : Resolve binding modes (e.g., hydrogen bonds with catalytic lysine).
- Thermal Shift Assays : Validate target engagement via ΔTm (>2°C indicates stabilization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
